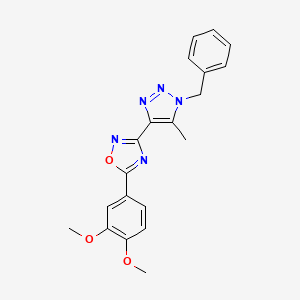

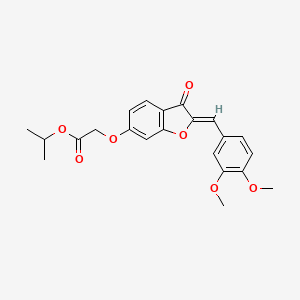

3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of BMTDO involves several steps, including the formation of the triazole ring, benzyl substitution, and subsequent oxadiazole ring formation. Researchers have employed various synthetic routes, such as click chemistry and multicomponent reactions, to access BMTDO derivatives . These synthetic strategies are crucial for obtaining sufficient quantities of BMTDO for further investigations.

Molecular Structure Analysis

The molecular structure of BMTDO plays a pivotal role in its properties and reactivity. Using density functional theory (DFT), researchers have optimized the geometrical parameters and vibrational assignments for BMTDO. The B3LYP method, combined with the 6-311++G (d,p) basis set, provides insights into the electronic structure and stability of BMTDO. Additionally, frontier molecular orbital (FMO) analysis sheds light on its chemical reactivity .

Chemical Reactions Analysis

BMTDO participates in various chemical reactions, including nucleophilic substitutions, cyclizations, and oxidative processes. Investigating its reactivity with different nucleophiles and electrophiles is essential for understanding its synthetic versatility and potential applications. Researchers have explored its reactions with various reagents, leading to the development of novel BMTDO derivatives with diverse functionalities .

Physical And Chemical Properties Analysis

Understanding BMTDO’s physical and chemical properties is crucial for its practical use. Researchers have characterized its UV-Visible absorption spectrum, FT-IR vibrational frequencies, and NMR spectra. These experimental data corroborate the theoretical predictions obtained from DFT calculations. Additionally, solubility, melting point, and stability assessments contribute to evaluating BMTDO’s suitability for various applications .

Applications De Recherche Scientifique

Therapeutic Potential in Medicinal Chemistry

Anticancer, Antifungal, and Antibacterial Applications

The 1,3,4-oxadiazole ring, a key structural feature of the compound , has been extensively studied for its binding efficacy with different enzymes and receptors in biological systems. This interaction has been found to elicit a broad range of bioactivities, making 1,3,4-oxadiazole derivatives highly valuable in the development of treatments for various ailments, including cancer, fungal infections, and bacterial diseases. Research highlights the enormous developmental value of these compounds, underpinning their importance in medicinal chemistry (Verma et al., 2019).

Applications in Antimicrobial Resistance

Development of New Antimicrobial Agents

The rising global challenge of antimicrobial resistance has intensified the search for new compounds. The 1,3,4-oxadiazole core, found in many new structures, exhibits significant antimicrobial activities, including antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral effects. Studies suggest that the activity of these new compounds often surpasses that of existing antibiotics, indicating their promising potential as future drugs (Glomb & Świątek, 2021).

Significance in Drug Development

Broad Spectrum of Pharmacological Activities

The oxadiazole nucleus, especially the 1,3,4-oxadiazole variant, is recognized for its diverse pharmacological properties. This includes anti-inflammatory, analgesic, antimicrobial, antitumor, anticonvulsant, anthelmintic, antimycobacterial, herbicidal, antioxidant, and antiviral activities. The development and biological evaluation of novel oxadiazole derivatives have been a focal point in recent research, driving the discovery of safer and more effective compounds for various diseases (Bala, Kamboj, & Kumar, 2010).

Safety And Hazards

While BMTDO shows promise, safety considerations are paramount. Researchers must assess its toxicity, environmental impact, and potential hazards. Detailed studies on its biocompatibility, metabolism, and adverse effects are necessary before clinical or industrial use. Safety protocols should guide its handling, storage, and disposal .

Propriétés

IUPAC Name |

3-(1-benzyl-5-methyltriazol-4-yl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O3/c1-13-18(22-24-25(13)12-14-7-5-4-6-8-14)19-21-20(28-23-19)15-9-10-16(26-2)17(11-15)27-3/h4-11H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFHZIVDWBJDGAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1CC2=CC=CC=C2)C3=NOC(=N3)C4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(thiophene-2-sulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2567375.png)

![7-[(E)-but-2-enyl]-8-(2,3-dihydroxypropylsulfanyl)-3-methylpurine-2,6-dione](/img/structure/B2567380.png)

![1H-Pyrazolo[4,3-b]pyridin-7-amine;2,2,2-trifluoroacetic acid](/img/structure/B2567385.png)

![2-(4-chlorophenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2567389.png)

![2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2567390.png)

![3-(2,3-Dimethylphenyl)-2-[(Z)-2-(2-hydroxy-3-methoxyphenyl)ethenyl]quinazolin-4-one](/img/structure/B2567392.png)

![N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2567396.png)

![N-[2-(3-Fluorophenyl)ethyl]-N-propylprop-2-enamide](/img/structure/B2567398.png)